2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound features a cyclobutyl group attached to an ethenyl moiety, which is further connected to a dioxaborolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, making it suitable for a wide range of substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes.
Scientific Research Applications
2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Mechanism of Action
The mechanism of action of 2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in chemical reactions. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylboronic acid: Similar in structure but lacks the ethenyl and dioxaborolane groups.
4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane: Similar but with a propenyl group instead of a cyclobutylethenyl group.
2-(1-Cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
2-(1-Cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a cyclobutyl group and a dioxaborolane ring. This structure imparts distinct chemical properties, making it particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C12H21BO2 |
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Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(1-cyclobutylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-9(10-7-6-8-10)13-14-11(2,3)12(4,5)15-13/h10H,1,6-8H2,2-5H3 |
InChI Key |
VTFBOFLKRVRCQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCC2 |
Origin of Product |
United States |
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